2-(Trifluoroacetamido)butanedioic acid

Description

Overview and Structural Context within Amino Acid and Dicarboxylic Acid Chemistry

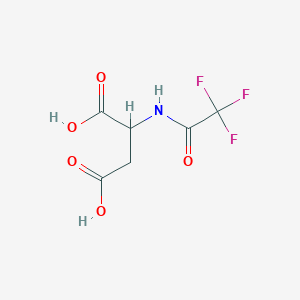

2-(Trifluoroacetamido)butanedioic acid, also known as N-trifluoroacetyl-L-aspartic acid, is structurally characterized by a butanedioic acid (succinic acid) backbone. This dicarboxylic acid framework is substituted at the C-2 position with a trifluoroacetamido group. This places the compound at the intersection of two fundamental classes of organic molecules: amino acids and dicarboxylic acids.

The parent amino acid, L-aspartic acid, is one of the 22 proteinogenic amino acids and is classified as an acidic amino acid due to its second carboxylic acid group. The introduction of the N-trifluoroacetyl group modifies the chemical properties of the amino group, significantly impacting its reactivity and potential applications, particularly in peptide synthesis and the development of novel bioactive molecules. The trifluoroacetyl group, with its strong electron-withdrawing nature, alters the acidity and nucleophilicity of the amide nitrogen.

The butanedioic acid moiety provides the molecule with two carboxylic acid functional groups, which can participate in a variety of chemical reactions, including esterification and amide bond formation. The presence of these multiple functional groups in a chiral molecule makes this compound a versatile building block in organic synthesis.

Historical Development of Trifluoroacetamide (B147638) Chemistry in Organic Synthesis

The use of the trifluoroacetyl (TFA) group in organic chemistry, particularly as a protecting group for amines, has a rich history. The trifluoroacetamide linkage is known for its stability under certain conditions and its susceptibility to cleavage under others, making it a valuable tool for synthetic chemists.

The trifluoroacetyl group has been utilized as a moderately stable amine protecting group that is resistant to acidic conditions but can be readily cleaved under alkaline conditions. arkat-usa.org This characteristic has made it a suitable choice in various synthetic strategies, including Friedel-Crafts acylation reactions where other common protecting groups like Boc (tert-butyloxycarbonyl) would be unstable. arkat-usa.org

In the context of peptide chemistry, N-trifluoroacetyl derivatives of amino acids have been employed as intermediates. Their utility extends to the synthesis of chiral α-amino phenyl ketones through Friedel–Crafts acylation, where the trifluoroacetyl group serves to protect the amino functionality while retaining the stereochemical integrity of the starting amino acid. arkat-usa.org

Contemporary Research Significance and Theoretical Frameworks

In modern research, N-acyl amino acids, the broader class to which this compound belongs, are recognized for their diverse biological activities and potential as therapeutic agents. ontosight.ai Fluorine-containing amino acids, in particular, are of growing interest in drug design due to the unique properties that fluorine imparts to a molecule, such as altered metabolic stability and binding affinity. nih.govresearchgate.net

The contemporary significance of this compound and its analogs lies in their potential as precursors for more complex molecules, including peptide-based drugs and other bioactive compounds. The trifluoroacetyl group can modulate the lipophilicity and bioavailability of the parent amino acid, making these derivatives valuable subjects of study in medicinal chemistry. ontosight.ai

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, data for closely related compounds provide valuable insights into its expected properties.

Physicochemical Properties

Below is a table of physicochemical properties for the closely related compound, N-acetyl-L-aspartic acid, which serves as a structural analog.

| Property | Value | Source |

| Molecular Formula | C6H9NO5 | nih.gov |

| Molecular Weight | 175.14 g/mol | nih.gov |

| Melting Point | 137 - 140 °C | nih.gov |

| Water Solubility | 675 mg/mL | hmdb.ca |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of chemical compounds. The following tables present spectroscopic information for derivatives and analogs of this compound.

Infrared (IR) Spectrum of Aspartic acid, n-(trifluoroacetyl)-, 1-ethyl ester

This data provides an indication of the vibrational frequencies of the functional groups present in a molecule structurally similar to the target compound.

| Peak Position (cm⁻¹) | Assignment |

| ~3450 | O-H stretch (from H₂O contamination) |

| ~1740 | C=O stretch (ester) |

| ~1700 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~1200, ~1147 | C-F stretch |

Source: NIST Chemistry WebBook. Data corresponds to the solid state (KBr disc). nist.gov

NMR Spectroscopic Data for N-Acetyl-L-aspartic acid

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for the N-acetyl analog is presented below.

¹H NMR (500 MHz, Water, pH 7.00)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.38 | m | H-2 |

| 2.59 | m | H-3 |

| 2.02 | s | CH₃ |

Source: Human Metabolome Database (HMDB). nih.gov

¹³C NMR (125 MHz, Water)

| Chemical Shift (ppm) | Assignment |

| 181.55 | C-4 (carboxyl) |

| 176.19 | C-1 (carboxyl) |

| 181.36 | C=O (amide) |

| 55.97 | C-2 |

| 42.38 | C-3 |

| 24.73 | CH₃ |

Source: PubChem. nih.gov

Mass Spectrometry Data for N-Acetyl-L-aspartic acid

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments.

LC-MS/MS (LC-ESI-QTOF, Positive Ion Mode)

| Precursor m/z | Adduct | Top 5 Fragment Peaks (m/z) |

| 176.0553 | [M+H]⁺ | 74.0234, 88.0389, 70.0298, 116.0321, 43.0179 |

Source: PubChem. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFULCXLYCSQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoroacetamido Butanedioic Acid and Analogues

Stereoselective Synthesis Approaches to Chiral Trifluoroacetamido-Substituted Butanedioic Acid Structures

Achieving stereochemical control is paramount in the synthesis of chiral molecules like 2-(Trifluoroacetamido)butanedioic acid, which contains a stereocenter at the α-carbon. The biological activity of such compounds is often exclusive to a single enantiomer.

Asymmetric Synthesis Strategies for Enantiopure Isomers

The most direct and common strategy for preparing enantiopure isomers of this compound is to utilize the "chiral pool." This approach involves starting with a readily available, inexpensive, and enantiomerically pure natural product. In this case, L-aspartic acid or D-aspartic acid serves as the ideal starting material. The trifluoroacetamidation of the chiral amino acid proceeds without affecting the existing stereocenter, thus directly yielding the corresponding enantiopure product.

Beyond the chiral pool, catalytic asymmetric synthesis provides a powerful alternative for creating chiral centers from prochiral precursors. For instance, an asymmetric aza-Michael addition to a fumarate (B1241708) or maleate (B1232345) derivative could establish the C-N bond and the stereocenter simultaneously. This reaction can be catalyzed by chiral organocatalysts or metal complexes to favor the formation of one enantiomer over the other.

Diastereoselective Control in Reaction Pathways

While this compound itself has only one chiral center, the synthesis of its analogues often involves the creation of a second stereocenter, necessitating diastereoselective control. For example, in the synthesis of a 3-substituted analogue, the relative stereochemistry between the C2 and C3 positions must be controlled.

Diastereoselective reactions are designed to favor the formation of one diastereomer over others. This can be achieved through various methods, including substrate control, where the existing stereocenter directs the approach of a reagent, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome. For instance, the alkylation of an enolate derived from an N-trifluoroacetylated pyroglutamate (B8496135) (a cyclic analogue) can proceed with high diastereoselectivity, which upon ring-opening would yield a 3-substituted derivative of the target compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. This strategy is highly effective for the asymmetric synthesis of amino acid derivatives. du.ac.in

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. springerprofessional.de A succinic acid half-ester could be attached to an Evans auxiliary. Deprotonation would form a chiral enolate, which could then undergo a diastereoselective electrophilic amination reaction. Subsequent removal of the auxiliary would provide an enantiomerically enriched aminobutanedioic acid derivative, ready for trifluoroacetamidation. acs.org

Another powerful class of auxiliaries is the sulfinamides, which can be condensed with aldehydes or ketones to form sulfinylimines. The diastereoselective addition of nucleophiles to these sulfinylimines, followed by removal of the sulfinyl group, is a robust method for synthesizing chiral amines. nih.gov

| Chiral Auxiliary Type | Key Intermediate | Typical Reaction | Stereochemical Control Mechanism |

|---|---|---|---|

| Evans Oxazolidinone | N-Acyl Oxazolidinone | Enolate Alkylation or Amination | Steric hindrance from the auxiliary's substituents directs the approach of the electrophile. |

| Sulfinamide (e.g., p-Toluenesulfinamide) | Sulfinylimine | Nucleophilic addition to C=N bond | The sulfinyl group chelates with the reagent and provides steric direction. |

| (S)-Proline Derivatives (e.g., SAMP/RAMP) | Chiral Hydrazone | Enolate Alkylation | Formation of a rigid, chelated six-membered ring intermediate directs the electrophile. |

Trifluoroacetamidation Reactions: Mechanisms and Optimization

The introduction of the trifluoroacetyl group onto the nitrogen atom of aspartic acid or its derivatives is a key step. The high reactivity and specific properties of trifluoroacetylating agents make this a generally efficient transformation.

Amidation with Trifluoroacetic Anhydride (B1165640) and Related Reagents

The most common method for the synthesis of this compound is the reaction of aspartic acid with trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism is a nucleophilic acyl substitution. The lone pair of the amino group attacks one of the highly electrophilic carbonyl carbons of TFAA. The high electrophilicity is due to the strong electron-withdrawing effect of the adjacent CF3 group. quora.com This attack forms a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate (B77799) anion as a leaving group and forming the N-trifluoroacetylated product.

The reaction is typically rapid and high-yielding. It is often performed in an aprotic solvent, and sometimes a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is added to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion. sigmaaldrich.com Other reagents, such as ethyl trifluoroacetate, can also be used, generally under basic conditions, offering a milder alternative to the highly reactive anhydride. google.comgoogle.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Aprotic solvent (e.g., DCM, THF), 0 °C to RT, optional base (e.g., Pyridine, TEA). sigmaaldrich.com | Highly reactive, fast reaction times, high yields. chemicalbook.com | Highly corrosive and moisture-sensitive; generates acidic byproduct. chemicalbook.com |

| Ethyl Trifluoroacetate | Base (e.g., Triethylamine) in a polar solvent (e.g., Methanol), RT. google.com | Milder than TFAA, less corrosive. | Slower reaction times compared to TFAA. |

| S-Ethyl trifluorothioacetate | Aprotic solvent, often with a base. | Highly reactive, can be more selective in complex molecules. | Thiol byproduct has a strong odor. |

N-Protection Strategies and Deprotection Methodologies

The trifluoroacetyl (TFA) group is frequently used as a protecting group for amines in organic synthesis, particularly in peptide chemistry. organic-chemistry.orgnih.gov It is stable to strongly acidic conditions (e.g., those used to remove Boc groups) and catalytic hydrogenation (used to remove Cbz groups), making it an "orthogonal" protecting group. masterorganicchemistry.com This stability allows for selective deprotection of other functional groups in its presence. organic-chemistry.org

However, the TFA group is readily cleaved under basic conditions. nih.gov The most common deprotection method is mild basic hydrolysis, using reagents like aqueous ammonia, potassium carbonate in methanol, or dilute sodium hydroxide (B78521). researchgate.net The mechanism involves nucleophilic attack of a hydroxide ion (or amine) at the amide carbonyl, followed by elimination to release the free amine. The ease of cleavage can be a disadvantage if the molecule contains other base-labile functional groups, such as esters, which might be hydrolyzed concurrently. researchgate.net A milder, reductive cleavage using sodium borohydride (B1222165) has also been reported as an effective method for deprotection. google.com

| Reagent/Conditions | Mechanism | Typical Reaction Time | Key Considerations |

|---|---|---|---|

| Aqueous Ammonia or K₂CO₃/Methanol | Basic Hydrolysis | 1-4 hours | Standard method; risk of hydrolyzing other base-labile groups like esters. researchgate.net |

| Dilute NaOH (e.g., 0.1 M) | Basic Hydrolysis | < 1 hour | Faster but less selective; high risk for epimerization or ester hydrolysis. |

| Sodium Borohydride (NaBH₄) in THF/Ethanol | Reductive Cleavage | ~1 hour | Milder conditions, useful when other base-sensitive groups are present. google.com |

Green Chemistry Principles in the Synthesis of Trifluoroacetamido-Substituted Butanedioic Acid Derivatives

The application of green chemistry principles to the synthesis of specialized chemical compounds is paramount for reducing environmental impact and improving process efficiency. In the context of this compound and its derivatives, these principles guide the development of cleaner and more sustainable synthetic routes.

Traditional N-acylation reactions often rely on organic solvents and basic or acidic catalysts, which can contribute to environmental waste and complicate product purification. orientjchem.orgresearchgate.net Modern synthetic chemistry seeks to eliminate these components by developing solvent-free and catalyst-free methodologies. jmchemsci.com

Solvent-free, or solid-state, reactions can be conducted by mixing reactants directly, sometimes with the aid of grinding or microwave irradiation to provide the necessary activation energy. jmchemsci.comresearchgate.net For the synthesis of this compound, this could involve the direct reaction of L-aspartic acid with an acylating agent like ethyl trifluoroacetate under neat (solventless) conditions. Such approaches offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often shorter reaction times with high yields. orientjchem.orgresearchgate.net Research has demonstrated that a wide range of primary and secondary amines can be efficiently acylated with agents like acetic anhydride under solvent-free and catalyst-free conditions, achieving excellent yields in minutes. orientjchem.orgresearchgate.net This proven concept for general N-acylation provides a strong basis for its application in the synthesis of trifluoroacetamido-substituted butanedioic acid derivatives.

The elimination of catalysts is another key aspect of green synthesis. Catalyst-free amidations can be achieved by leveraging the inherent reactivity of the starting materials, often activated by electron-withdrawing groups. acs.org The trifluoroacetyl group, with its strong electron-withdrawing nature, enhances the reactivity of acylating agents, potentially obviating the need for an external catalyst in reactions with the amino group of butanedioic acid precursors.

| Method | Reactants | Conditions | Advantages |

| Solvent-Free Acylation | L-Aspartic Acid, Ethyl Trifluoroacetate | Neat, Heating/Microwave | Reduced solvent waste, simplified work-up, potentially faster reaction. |

| Catalyst-Free Amidation | L-Aspartic Acid, Trifluoroacetic Anhydride | Room Temperature, Neat | Avoids catalyst contamination and removal steps, high reactivity. orientjchem.org |

| Water-Based Acylation | Amino Acid, Acylating Agent | Water, Room Temp/Microwave | Environmentally benign solvent, simplified process, high yields reported for similar reactions. mdpi.com |

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.orgsavemyexams.com An ideal reaction has a 100% atom economy, meaning there are no waste byproducts. libretexts.org This concept is distinct from reaction yield, as a high-yield reaction can still generate significant waste and thus have a low atom economy. wikipedia.org

The synthesis of this compound can be designed to maximize atom economy. The choice of acylating agent and reaction type is critical. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. scranton.edursc.org

Consider two potential pathways for the N-trifluoroacetylation of L-aspartic acid:

Route A (Higher Atom Economy): A condensation reaction with an acylating agent like ethyl trifluoroacetate. Here, the atoms from L-aspartic acid and the trifluoroacetyl group are incorporated into the product, with the only byproduct being ethanol, a relatively low-toxicity and easily removed molecule.

Route B (Lower Atom Economy): A reaction using trifluoroacetic anhydride and a stoichiometric base like pyridine. This method generates trifluoroacetic acid as a significant byproduct, and the base is converted into a pyridinium (B92312) salt, both of which constitute considerable waste that must be managed. synarchive.com

The following table provides a quantitative comparison of the atom economy for these two illustrative routes.

| Synthetic Route | Reactants | Desired Product | Byproducts | Molecular Weight (Reactants) | Molecular Weight (Product) | Atom Economy (%) |

| Route A | L-Aspartic Acid + Ethyl Trifluoroacetate | This compound | Ethanol | 133.10 + 142.08 = 275.18 | 229.11 | 83.3% |

| Route B | L-Aspartic Acid + Trifluoroacetic Anhydride | This compound | Trifluoroacetic Acid | 133.10 + 210.03 = 343.13 | 229.11 | 66.8% |

Note: The calculation for Route B does not include the base required, which would further lower the atom economy.

By prioritizing routes with high atom economy, chemists can significantly reduce waste at its source, leading to more sustainable and cost-effective manufacturing processes. wikipedia.org

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing chiral compounds like this compound with high enantiomeric purity. doi.orgnih.gov Hydrolytic enzymes, such as lipases and proteases, are widely used due to their stability in organic solvents, broad substrate tolerance, and high regio- and enantioselectivity without the need for expensive cofactors. doi.orgnih.gov

A key application of biocatalysis in this context is the kinetic resolution of racemic mixtures. For instance, a racemic mixture of a 2-substituted succinate (B1194679) diester, an analogue of the target compound, can be subjected to enzymatic hydrolysis. An enzyme like subtilisin Carlsberg can selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to its corresponding monoacid, leaving the other enantiomer (the R-enantiomer) as the unreacted ester. doi.org These two products, having different chemical properties (acid vs. ester), can then be easily separated. This method has been shown to produce chiral half-esters with excellent enantiomeric excess (>99%). doi.org

Similarly, lipases such as Candida antarctica lipase (B570770) B (CAL-B) are highly effective in catalyzing the enantioselective acylation of alcohols with succinic anhydride or the esterification of succinic acid. researchgate.netnih.govrsc.org This principle can be applied in reverse, using a lipase to selectively acylate a racemic 2-aminobutanedioic acid ester or to de-acylate a racemic N-trifluoroacetyl derivative.

| Biocatalytic Method | Enzyme Example | Application to Target Compound | Key Advantage |

| Enantioselective Hydrolysis | Subtilisin Carlsberg | Resolution of racemic dimethyl 2-(trifluoroacetamido)butanedioate. The enzyme would selectively hydrolyze one enantiomer to the monoester. doi.org | High enantioselectivity (often >99% ee), mild reaction conditions, easy separation of product and unreacted starting material. doi.org |

| Enantioselective Esterification | Candida antarctica Lipase B (CAL-B) | Reaction of racemic this compound with an alcohol. The enzyme would selectively esterify one enantiomer. | Excellent stability in organic solvents, broad substrate scope. nih.govnih.gov |

| Enantioselective Acylation | Pseudomonas cepacia Lipase | Resolution of racemic 2-aminobutanedioate esters using an acylating agent. | Provides an alternative route to access the chiral amine precursor. |

| Ammonia Lyase Catalysis | EDDS Lyase | Asymmetric addition of an amine to fumarate to create the chiral aspartic acid backbone before acylation. nih.gov | Creates the chiral center with high stereoselectivity from achiral precursors. nih.gov |

These biocatalytic methods offer a powerful, green alternative to traditional chemical resolutions, providing efficient access to enantiomerically pure building blocks for pharmaceuticals and other advanced materials. nih.govrsc.org

Total Synthesis of Complex Molecules Incorporating this compound Scaffolds

In the total synthesis of complex molecules such as peptides, peptidomimetics, and natural products, this compound serves as a valuable chiral building block. chemscene.com It is essentially a protected form of the non-canonical amino acid L-aspartic acid, where the trifluoroacetamide (B147638) (Tfac) group shields the alpha-amino functionality. google.com

The Tfac group is employed as an N-terminal protecting group in solid-phase peptide synthesis (SPPS). google.comgoogle.com Its utility stems from its orthogonality; it is stable to the acidic conditions used to remove other protecting groups (like Boc) and the basic conditions used to remove Fmoc groups, but it can be selectively cleaved under specific, mild conditions, such as with sodium borohydride or dilute aqueous base. google.comguidechem.com This allows for precise, directed modifications at the N-terminus of a peptide chain or at the side chain of an aspartic acid residue.

The incorporation of this scaffold into a larger molecule typically involves standard peptide coupling reactions. The free carboxylic acid group of N-Tfac-protected aspartic acid is activated, often using coupling reagents like HBTU or PyBOP, and then reacted with the free amino group of another amino acid or building block attached to a solid support. researchgate.net

Illustrative Role in Synthesis:

A prime example of its application is in the synthesis of peptide-boronic acids, which are potent enzyme inhibitors. A synthetic strategy could involve coupling an N-Tfac protected aspartic acid building block to a boronate-containing fragment. nih.gov The trifluoroacetamido scaffold performs several critical functions:

Chirality Control: It introduces the specific stereochemistry of L- or D-aspartic acid into the final molecule.

Protection: It prevents unwanted side reactions at the α-amino group during subsequent synthetic steps. peptide.com

Functionalization Handle: After incorporation, the Tfac group can be removed to reveal the primary amine, which can then be further functionalized, for example, to form a lactam bridge for creating conformationally constrained peptidomimetics. nih.gov

The use of such pre-functionalized, protected building blocks is a cornerstone of modern diversity-oriented synthesis, enabling the efficient and modular construction of complex and biologically active molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoroacetamido Butanedioic Acid

Reactivity of the Trifluoroacetamido Moiety

The trifluoroacetamido group, -NHC(O)CF₃, is primarily known as a protecting group for the amine function of the parent amino acid, aspartic acid. Its reactivity is dominated by cleavage reactions to liberate the free amine, although other transformations are also possible. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the adjacent amide bond.

Hydrolysis and Amidation Reactions

The most prominent reaction of the trifluoroacetamido group is its hydrolysis to regenerate the primary amine. This deprotection is a critical step in synthetic pathways where the amine's reactivity needed to be temporarily masked.

Hydrolysis: The trifluoroacetyl group can be removed under relatively mild conditions, a key feature of its use as a protecting group. nih.gov Studies on related N-acylated amino acid amides have shown that the amide bond can be surprisingly unstable under mild acidic conditions, such as in trifluoroacetic acid (TFA)/water mixtures at room temperature. nih.govacs.org This lability is dependent on the nature of the acyl group; electron-rich acyl groups, in particular, can accelerate this hydrolysis. nih.govacs.org For N-trifluoroacetyl derivatives, the cleavage is often achieved using basic conditions.

Research into the deprotection of N'-trifluoroacetyl-S-tert-leucine-N-methylamide has involved systematic investigation of various reaction conditions to optimize the yield of the free amine, highlighting that standard conditions may not always be optimal and require careful tuning. acs.org In the context of 1-(N-trifluoroacetylamino)alkylphosphonic acids, these compounds can be readily converted back to the parent aminoalkylphosphonic acids under mild hydrolytic conditions. nih.gov

Amidation: Direct amidation involving the trifluoroacetamido nitrogen is not a typical reaction pathway. The amide bond is generally stable, and reactions tend to occur at the more electrophilic carbonyl carbon, leading to cleavage (hydrolysis or transamidation) rather than substitution at the nitrogen atom. However, activation of the amide can lead to further reactions.

Transformations to Other Nitrogen-Containing Functional Groups

Beyond simple removal, the trifluoroacetamido group can be chemically altered to form different nitrogen-containing functionalities. These transformations often leverage the unique properties imparted by the trifluoromethyl group.

One significant transformation is the defluorinative arylation of the trifluoroacetamide (B147638). In a mechanochemically induced, nickel-catalyzed reaction, trifluoroacetamides can react with various arylating agents (like arylboronic acids or diaryliodonium salts) to form substituted aromatic amides. acs.orgorganic-chemistry.org This process involves the activation and cleavage of a C-F bond, followed by the formation of a new carbon-carbon bond, effectively replacing the -CF₃ group with an aryl group. acs.org

The trifluoroacetamide can also serve as a precursor to other functional groups through activation. For instance, amides, in general, can be activated with reagents like trifluoromethanesulfonic (triflic) anhydride (B1165640) to form highly electrophilic intermediates such as nitrilium or keteniminium ions. tcichemicals.com These reactive species can then participate in a variety of subsequent reactions, including intramolecular cyclizations to form heterocyclic structures. tcichemicals.com Another approach involves using N,O-Bis(trifluoroacetyl)hydroxylamine as an electrophilic nitrogen source for the trifluoroacetamidation of sulfides, forming N-(trifluoroacetyl)sulfilimines. nih.gov

Reactivity of the Butanedioic Acid Core

The butanedioic acid (succinic acid) backbone of the molecule features two carboxylic acid groups, which are key sites for a variety of classical carboxylic acid reactions.

Esterification and Amidation of Carboxylic Acid Groups

The carboxylic acid functionalities of 2-(Trifluoroacetamido)butanedioic acid readily undergo esterification and amidation, which are fundamental reactions for modifying the molecule's solubility, polarity, and potential for further derivatization.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. A common application is the derivatization of N-trifluoroacetyl amino acids to their n-butyl esters for analysis by gas chromatography. scilit.com Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a standard method for this transformation. khanacademy.org More advanced techniques include the use of orthoesters, such as triethyl orthoacetate (TEOA), which can efficiently esterify N-acylamino acids under mild conditions. nih.gov Trifluoroacetic anhydride (TFAA) itself can also be used as an impelling agent to promote the esterification of hydroxyl groups with fatty acids, suggesting its utility in activating carboxylic acids for ester formation. mdpi.com

Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. This transformation typically requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. A direct method involves using titanium tetrafluoride (TiF₄) as a catalyst to promote the amidation of N-protected amino acids with amines in refluxing toluene. researchgate.net This provides a straightforward protocol for creating amide bonds from the butanedioic acid core. researchgate.net

Cyclization Reactions: Formation of Anhydrides and Imides

The presence of two carboxylic acid groups on adjacent carbons in the butanedioic acid core facilitates intramolecular cyclization reactions, leading to the formation of five-membered ring structures.

Anhydride Formation: this compound can be readily converted to its corresponding cyclic anhydride, (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. This reaction is typically achieved by treating the diacid with a dehydrating agent. A common and effective method involves the use of trifluoroacetic anhydride. The reaction proceeds by cooling aspartic acid, followed by the addition of trifluoroacetic anhydride and subsequent refluxing, which results in both N-acylation and cyclization to yield the anhydride in high purity. prepchem.comprepchem.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield | Reference |

| L-Aspartic Acid | Trifluoroacetic Anhydride | Cool to -78 °C, then stir and reflux for 1 hour | N-trifluoroacetyl-L-aspartic acid anhydride | 96% | prepchem.com |

| Aspartic Acid | Trifluoroacetic Anhydride | Cool to -10 °C, then return to room temp. and reflux for 2 hours | N-Trifluoroacetylaspartic anhydride | Not specified | prepchem.com |

Imide Formation: While direct literature on the synthesis of the corresponding imide from this compound is sparse, the formation of imides is a standard transformation of cyclic anhydrides. The N-trifluoroacetylaspartic anhydride formed in the previous step would be expected to react with ammonia or primary amines upon heating to first form an amic acid intermediate, which would then cyclize to the corresponding imide, a derivative of succinimide.

Decarboxylation Pathways and Derivatives

Decarboxylation involves the loss of one or both carboxylic acid groups as carbon dioxide. For β-amino acids and α-amino acids like aspartic acid, this reaction can be induced thermally or chemically, leading to new molecular skeletons.

While specific studies on the decarboxylation of this compound are not widely reported, general principles of amino acid chemistry suggest potential pathways. The decarboxylation of aspartic acid itself can lead to the formation of alanine. The presence of the N-trifluoroacetyl protecting group could influence the reaction conditions required for this transformation.

A more general approach to decarboxylation involves the generation of radicals. The decarboxylation of fluoroalkyl carboxylic acid derivatives is a known method for producing fluoroalkyl radicals, which can then engage in various addition and tandem reactions. sioc-journal.cn Applying similar principles, the decarboxylation of one of the carboxyl groups in this compound could potentially generate a carbon-centered radical, leading to derivatives such as N-trifluoroacetyl-β-alanine (if the α-carboxyl group is lost) or N-trifluoroacetyl-α-aminobutyric acid derivatives through subsequent reactions. The precise outcome would depend heavily on the reaction conditions and the presence of other reagents.

Reaction Kinetics and Thermodynamic Studies of Transformations Involving this compound

Detailed kinetic studies on the transformations of this compound are limited in the scientific literature. However, extensive research on the alkaline hydrolysis of other N-trifluoroacetylamino acids provides a valuable framework for understanding its reactivity. A seminal study conducted in 1955 investigated the kinetics of hydrolysis for several N-trifluoroacetyl derivatives of amino acids, establishing the reaction order and determining rate constants and activation energies.

The hydrolysis of N-trifluoroacetylamino acids, in most cases, was found to follow second-order kinetics, being first order with respect to both the substrate and hydroxide (B78521) ion concentration. This is exemplified by the hydrolysis of N-trifluoroacetylglycine. The rate of hydrolysis demonstrates a clear dependence on pH and temperature.

Interactive Table: Rate Constants for the Alkaline Hydrolysis of N-Trifluoroacetylamino Acids

| Compound | Temperature (°C) | pH | Apparent Rate Constant (k') (min⁻¹) | Second-Order Rate Constant (k) (M⁻¹min⁻¹) |

| N-Trifluoroacetylglycine | 40 | 10 | 0.023 | 230 |

| N-Trifluoroacetylglycine | 40 | 11 | 0.23 | 230 |

| N-Trifluoroacetylvaline | 40 | 11 | 0.12 | 120 |

| N-Trifluoroacetylnorleucine | 40 | 11 | 0.18 | 180 |

| N-Trifluoroacetylphenylalanine | 40 | 11 | 0.15 | 150 |

| N-Trifluoroacetyltryptophan | 40 | 11 | 0.13 | 130 |

Data sourced from a 1955 study on the kinetics of N-trifluoroacetylamino acid hydrolysis.

The activation energies for these hydrolysis reactions were found to be in a similar range, suggesting a common mechanistic pathway.

Interactive Table: Activation Energies for the Alkaline Hydrolysis of N-Trifluoroacetylamino Acids

| Compound | Activation Energy (kcal/mol) |

| N-Trifluoroacetylglycine | 15.5 |

| N-Trifluoroacetylvaline | 16.0 |

| N-Trifluoroacetylnorleucine | 15.8 |

| N-Trifluoroacetylphenylalanine | 15.9 |

| N-Trifluoroacetyltryptophan | 15.7 |

Data sourced from a 1955 study on the kinetics of N-trifluoroacetylamino acid hydrolysis.

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Techniques

The elucidation of reaction mechanisms for transformations involving N-acyl amino acids has been significantly advanced through the application of spectroscopic and isotopic labeling techniques. While specific studies on this compound are scarce, the principles derived from analogous systems provide a strong basis for understanding its mechanistic pathways.

Spectroscopic Techniques:

Spectroscopic methods are instrumental in identifying reaction intermediates and understanding the structural changes that occur during a chemical transformation. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time and characterizing the structures of both stable and transient species. In the context of N-acyl amino acid hydrolysis, NMR could be used to follow the disappearance of the reactant and the appearance of the carboxylate and trifluoroacetamide products. Furthermore, advanced NMR techniques can provide insights into the conformation of the molecule in solution, which can influence its reactivity.

Isotopic Labeling Techniques:

Isotopic labeling is a definitive method for tracing the path of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In the hydrolysis of this compound, for example, conducting the reaction in water enriched with the ¹⁸O isotope (H₂¹⁸O) would allow for the determination of the site of nucleophilic attack.

If the hydrolysis proceeds via an acyl-oxygen cleavage mechanism, the ¹⁸O from the water would be incorporated into the newly formed carboxylate group of the aspartic acid product. Conversely, if an alkyl-oxygen cleavage were to occur (which is highly unlikely for an amide bond), the ¹⁸O would be found in the trifluoroacetamide product. Mass spectrometry or ¹³C NMR spectroscopy could be used to detect the position of the ¹⁸O label in the products.

While no specific isotopic labeling studies on this compound have been reported, the general methodology is well-established for elucidating the mechanisms of a wide range of chemical and enzymatic reactions involving amino acids and their derivatives. These techniques have been crucial in understanding biosynthetic pathways and the mechanisms of enzyme-catalyzed reactions.

Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Trifluoroacetamido Butanedioic Acid

Structural Modifications of the Butanedioic Acid Backbone

Altering the core butanedioioic acid structure allows for the introduction of steric bulk, different electronic properties, and new functional groups that can influence the molecule's reactivity and biological interactions.

The introduction of alkyl groups, particularly as esters on the side-chain carboxyl group, has been explored extensively, primarily to prevent the formation of aspartimide side products during peptide synthesis. nih.govresearchgate.net While the primary goal is often to create a temporary protecting group, the synthesis results in a distinct derivative of the butanedioic acid backbone. Bulky trialkylcarbinol-based esters have proven particularly effective. researchgate.net The steric hindrance provided by these groups significantly reduces the propensity for the N-terminal amide to attack the side-chain ester, a common issue in peptide synthesis. researchgate.net

Research has led to the development and successful use of various bulky protecting groups, including 3-methyl-3-pentyl and 2-phenylisopropyl esters. researchgate.net The synthesis of these derivatives typically involves the esterification of the β-carboxyl group of an N-protected aspartic acid. The choice of the alkyl group is critical; for instance, the 2,4-dimethyl-3-pentyl protecting group offers excellent protection against aspartimide formation, even at elevated temperatures. nih.gov

Below is a table summarizing various alkyl ester modifications developed to enhance stability during chemical synthesis. nih.govresearchgate.netresearchgate.net

| Derivative Name | Alkyl Substituent Group | Purpose of Modification | Reference |

| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester | Protection against base-catalyzed aspartimide formation | researchgate.net |

| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl ester | Minimizing aspartimide by-products in Fmoc chemistry | researchgate.net |

| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl ester | Minimizing aspartimide by-products in Fmoc chemistry | researchgate.net |

| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl ester | Minimizing aspartimide by-products in Fmoc chemistry | researchgate.net |

| Boc-Aspartic Acid β-2,4-dimethyl-3-pentyl ester | 2,4-dimethyl-3-pentyl ester | Resistance to base-catalyzed aspartimide formation | nih.gov |

The replacement of core atoms within the butanedioic acid backbone with heteroatoms can fundamentally alter the compound's chemical and physical properties. A notable example is the synthesis of α-aminophosphonate analogs of aspartic acid, where a carboxylic acid group is replaced by a phosphonate (B1237965) group. mdpi.com This modification introduces phosphorus into the backbone. An efficient method for synthesizing these analogs involves an aza-Reformatsky reaction of α-iminophosphonates. mdpi.com

Another significant analogue is N-(phosphonacetyl)-L-aspartic acid (PALA), which serves as a potent inhibitor of L-aspartic acid transcarbamylase. nih.gov In this derivative, the typical N-acyl group is replaced with a phosphonacetyl moiety, linking a phosphorus atom to the nitrogen of the original amino acid. nih.gov The synthesis of such compounds highlights the versatility of aspartic acid as a scaffold for creating molecules with novel functionalities.

Variations in the N-Protecting Group and Acyl Substituents

The trifluoroacetamido group plays a crucial role as a protecting group for the amine. organic-chemistry.org Modifying this part of the molecule can change its stability, reactivity, and allow for conjugation to other molecules.

While the trifluoroacetamido group is common, other halogenated acetamido groups can be synthesized using similar methodologies. The general synthesis of N-acyl aspartic acid derivatives provides a template for these reactions. For instance, the preparation of N-acetyl-L-aspartic acid involves the acylation of a protected L-aspartic acid intermediate. google.com This process can be adapted by substituting acetyl chloride with other haloacetylating agents, such as:

Chloroacetyl chloride: To yield 2-(chloroacetamido)butanedioic acid.

Dichloroacetyl chloride: To yield 2-(dichloroacetamido)butanedioic acid.

Trichloroacetic anhydride (B1165640): To yield 2-(trichloroacetamido)butanedioic acid.

The reaction typically involves protecting the carboxyl groups, followed by acylation of the amino group, and subsequent deprotection of the carboxyls. google.com The choice of halogen and the degree of halogenation can influence the acidity of the N-H proton and the lability of the protecting group.

2-(Trifluoroacetamido)butanedioic acid is an N-protected amino acid and can be used as a building block in peptide synthesis. peptide.com The trifluoroacetyl group protects the α-nitrogen, allowing the carboxyl groups to be activated for coupling with the amino group of another amino acid or peptide. organic-chemistry.org This conjugation creates a peptide bond, extending the molecular structure. nih.gov

The synthesis of these conjugates typically involves standard peptide coupling reagents, such as carbodiimides (e.g., EDCI) and activating agents (e.g., HOBt), to facilitate the formation of the amide bond. nih.govmdpi.com The inclusion of unnatural amino acids or D-amino acids into peptide analogues is a common strategy to enhance resistance to enzymatic degradation. mdpi.com Peptide-drug conjugates are a significant area of research, where peptides are used to selectively deliver small molecules to specific cells or tissues. mdpi.com

Synthesis of Cyclic Analogues, including Anhydrides and Lactams (e.g., 2-(Trifluoroacetamido)succinic Anhydride)

Intramolecular cyclization of this compound or its derivatives can lead to the formation of stable cyclic structures like anhydrides and lactams. These cyclic analogues often serve as reactive intermediates for further synthetic transformations.

The most prominent cyclic analogue is (S)-(−)-2-(Trifluoroacetamido)succinic Anhydride , also known as N-Trifluoroacetyl-L-aspartic acid anhydride. sigmaaldrich.comsigmaaldrich.comscbt.com This compound is a colorless solid formed by the dehydration and cyclization of the two carboxyl groups of the parent diacid. wikipedia.org The synthesis can be achieved through dehydration using reagents like acetyl chloride or acetic anhydride. wikipedia.orgyoutube.com This anhydride is a useful intermediate in the synthesis of sweetening agents and various pharmaceutical compounds. sigmaaldrich.com

Properties of (S)-(−)-2-(Trifluoroacetamido)succinic Anhydride sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₆H₄F₃NO₄ |

| Molecular Weight | 211.10 g/mol |

| CAS Number | 777-33-3 |

| Appearance | Solid |

| Melting Point | 131-132 °C |

| Optical Activity | [α]20/D −28.0°, c = 1 in THF |

Lactam formation can also occur through intramolecular cyclization involving the amine group. For example, derivatives of N-methyl-DL-aspartic acid can undergo a base-catalyzed ring closure to form DL-alpha-methylamino-succinimide, which is a five-membered lactam ring structure. nih.gov This reaction proceeds through the nucleophilic attack of the nitrogen atom on one of the carboxyl groups (or its ester), followed by the elimination of water or an alcohol. This synthetic pathway provides a route to create lactam analogues of this compound. nih.gov

Conjugation with Other Biomolecules and Synthetic Polymers

The conjugation of this compound to other biomolecules and synthetic polymers is a key strategy for developing novel materials with tailored biological and physical properties. The presence of two carboxylic acid functional groups, with the amino group protected by a trifluoroacetyl moiety, allows for a variety of conjugation chemistries. These modifications are pursued to enhance therapeutic efficacy, improve pharmacokinetic profiles, or create functional biomaterials.

The primary approach for conjugating this compound involves the activation of its carboxyl groups to facilitate reactions with nucleophilic moieties such as amines and hydroxyl groups present on biomolecules and functionalized polymers. A widely employed method is the use of carbodiimide (B86325) chemistry, often in conjunction with N-hydroxysuccinimide (NHS) to form more stable active esters, thereby improving coupling efficiency and minimizing side reactions. rsc.org

Conjugation with Biomolecules

The covalent attachment of this compound to biomolecules like peptides, proteins, and amino acids can impart new functionalities. For instance, its dicarboxylic nature allows it to act as a linker, potentially bridging two different molecules or introducing a spacer arm.

Commonly, the conjugation to proteins is achieved by targeting the primary amines of lysine (B10760008) residues. The reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the deprotonation of the amine groups, enhancing their nucleophilicity. The stoichiometry of the reactants is carefully controlled to manage the degree of conjugation.

Table 1: Illustrative Reaction Conditions for Conjugation of this compound with a Model Peptide

| Parameter | Condition |

| Biomolecule | Lysine-containing peptide |

| Activating Agents | EDC/NHS |

| Solvent | Phosphate-buffered saline (PBS), pH 7.4 |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Molar Ratio (Compound:EDC:NHS) | 1:1.5:1.2 |

Characterization of the resulting bioconjugates is crucial to confirm successful linkage and to determine the extent of modification. Techniques such as mass spectrometry are used to verify the mass of the conjugate, while NMR spectroscopy can provide insights into the structure. Chromatographic methods like HPLC are employed to purify the conjugate and assess its purity.

Conjugation with Synthetic Polymers

The incorporation of this compound into synthetic polymer backbones or as pendant groups can significantly alter the polymer's properties, such as solubility, biodegradability, and capacity for drug loading. mdpi.com Polyesters and polyamides are common classes of polymers synthesized using dicarboxylic acids. mdpi.combeilstein-journals.org

For instance, this compound can be used as a monomer in polycondensation reactions with diols or diamines to create polyesters or polyamides, respectively. mdpi.com The trifluoroacetamido group can introduce specific functionalities and influence the polymer's secondary structure.

Alternatively, the compound can be grafted onto existing polymers that have reactive functional groups. For example, polymers with pendant hydroxyl or amino groups can be modified through esterification or amidation reactions with the activated carboxylic acids of this compound.

Table 2: Representative Data for the Synthesis of a Polyester via Polycondensation

| Property | Value |

| Monomers | This compound, 1,4-Butanediol |

| Catalyst | Titanium (IV) butoxide |

| Polymerization Temperature | 180-220 °C |

| Molecular Weight (Mn) | 8,000 - 15,000 Da |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

The resulting polymer-drug conjugates can be designed for various applications, including controlled drug release systems. nih.gov The properties of these conjugates, such as their degradation rate and drug release kinetics, can be tuned by altering the polymer backbone and the nature of the linkage.

The characterization of these polymer conjugates involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (e.g., DSC, TGA) to assess their thermal properties. Spectroscopic methods such as FTIR and NMR are used to confirm the chemical structure of the polymer.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Trifluoroacetamido Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(Trifluoroacetamido)butanedioic acid. It provides precise information about the chemical environment of magnetically active nuclei, enabling detailed structural and stereochemical analysis. researchgate.netweebly.comscispace.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number and type of protons. For this compound, distinct signals are expected for the methine proton (α-CH), the methylene protons (β-CH₂), the amide proton (NH), and the two carboxylic acid protons (COOH). The chemical shifts and coupling constants of the CH and CH₂ protons are particularly important for determining the relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Signals would be observed for the two carboxylic acid carbons, the α-carbon, the β-carbon, the carbonyl carbon of the trifluoroacetamido group, and the trifluoromethyl (CF₃) carbon, which would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique. nih.gov It would show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group, providing a clear diagnostic marker for the presence of the trifluoroacetamido moiety. nih.gov

2D NMR techniques are employed to establish connectivity between atoms: researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. For this molecule, COSY would show correlations between the NH proton and the α-CH proton, and between the α-CH proton and the β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon signals corresponding to the α-CH and β-CH₂ groups.

A summary of predicted NMR data is presented below.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | -COOH | ~10-12 | ~172-175 | α-CH, β-CH₂ |

| 2 | α-CH | ~4.5-4.8 | ~50-53 | C-1, C-4, β-CH₂, Amide C=O |

| 3 | β-CH₂ | ~2.8-3.0 | ~35-38 | α-CH, C-1, C-4 |

| 4 | -COOH | ~10-12 | ~173-176 | α-CH, β-CH₂ |

| - | NH | ~8.0-8.5 | - | α-CH, Amide C=O |

| - | Amide C=O | - | ~155-158 (q) | NH, CF₃ |

| - | CF₃ | - | ~115-118 (q) | Amide C=O |

Note: Chemical shifts are estimates and can vary based on solvent and pH. 'q' denotes a quartet due to ¹JCF coupling.

Solid-State NMR (SSNMR) is a powerful technique for characterizing the compound in its crystalline or amorphous solid forms. nih.govbruker.comscispace.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information on the local structure and molecular packing in the solid state. rsc.org This is particularly useful for:

Polymorph identification: SSNMR can distinguish between different crystalline forms (polymorphs) of this compound, as subtle differences in crystal packing lead to distinct chemical shifts and relaxation times. bruker.comnih.gov

Structural analysis of amorphous forms: For non-crystalline, amorphous material, where X-ray diffraction provides limited information, SSNMR can probe the local molecular environment and intermolecular interactions. nih.gov

Probing intermolecular interactions: Techniques like ¹H-¹H double-quantum correlation can reveal close spatial proximities between protons, providing insights into hydrogen bonding networks and molecular packing within the crystal lattice. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion with high precision (typically to within 5 ppm). nih.govnih.govnorman-network.com This allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The precise mass measurement serves as a definitive confirmation of the compound's chemical formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆F₃NO₅ |

| Nominal Mass | 229 u |

| Monoisotopic Mass | 229.020 u |

| [M+H]⁺ Ion | 230.027 u |

| [M-H]⁻ Ion | 228.013 u |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and identification. nih.gov

For this compound, key fragmentation pathways would likely involve:

Loss of water (H₂O) from the carboxylic acid groups.

Loss of carbon dioxide (CO₂) or formic acid (HCOOH).

Cleavage of the amide bond, leading to fragments corresponding to the butanedioic acid backbone and the trifluoroacetamide (B147638) moiety.

Loss of the trifluoroacetyl group (CF₃CO).

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|

| 184.0 | CO₂ (44 u) | Loss of a carboxyl group |

| 132.0 | CF₃CONH₂ (97 u) | Cleavage of C-N bond, deprotonated aspartic acid |

| 114.0 | CF₃CONH₂ + H₂O (115 u) | Further loss of water from aspartic acid fragment |

| 88.0 | CF₃CONH₂ + CO₂ (141 u) | Decarboxylation of aspartic acid fragment |

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for analyzing this compound in complex biological or chemical mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the dicarboxylic acid, direct analysis by GC-MS is challenging. Derivatization is typically required to convert the polar carboxylic acid and amide groups into more volatile and thermally stable analogues, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters. nist.govnist.govgcms.cznih.gov The derivatized compound can then be separated by GC and identified by its characteristic mass spectrum. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly powerful and versatile technique for this compound as it can be analyzed directly in solution without the need for derivatization. nih.govdiva-portal.org Reversed-phase liquid chromatography is commonly used for separation. Mobile phase additives like formic acid are often employed to improve chromatographic peak shape and ionization efficiency in the mass spectrometer. nih.gov However, additives like trifluoroacetic acid (TFA), while excellent for chromatography, can cause significant ion suppression in the MS source and are often avoided. nih.govsigmaaldrich.com LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying the compound in complex matrices.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of this compound. These methods provide insights into the compound's functional groups and conformational structure.

In the solid state, the IR and Raman spectra of related N-acetylated amino acids, such as N-acetyl-L-Aspartic acid, have been studied in conjunction with density functional theory (DFT) calculations to assign fundamental vibrational modes. researchgate.net For this compound, characteristic vibrational bands can be predicted based on its structural components. The trifluoroacetamide group introduces strong, characteristic vibrations. The C=O stretching vibration of the trifluoroacetamide is expected to produce a very intense band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The presence of the trifluoromethyl (CF₃) group will give rise to strong absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations.

The butanedioic acid (aspartic acid) backbone also contributes significantly to the vibrational spectrum. The carboxylic acid groups (-COOH) are characterized by a broad O-H stretching band, often centered around 3000 cm⁻¹, and a sharp C=O stretching band near 1700-1760 cm⁻¹. derpharmachemica.com In the zwitterionic form, which is common for amino acids in the solid state, the carboxylate (COO⁻) and ammonium (NH₃⁺) groups would be present. pmf.unsa.ba However, N-acylation prevents the formation of the ammonium group. The N-H stretching vibration of the amide group is typically observed in the 3200-3400 cm⁻¹ region, while the N-H bending mode appears around 1550-1650 cm⁻¹. derpharmachemica.com

Raman spectroscopy provides complementary information. While C=O stretches are visible, C-C backbone stretches and symmetric vibrations are often more prominent in Raman spectra. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the confirmation of the molecular structure and the study of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netspectroscopyonline.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amide N-H | Stretch | 3200-3400 | Medium |

| Carboxyl O-H | Stretch | 2500-3300 (broad) | Broad, Medium |

| C-H | Stretch | 2850-3000 | Medium-Weak |

| Amide C=O | Stretch | 1700-1750 | Strong |

| Carboxyl C=O | Stretch | 1700-1760 | Strong |

| Amide N-H | Bend | 1550-1650 | Medium |

| C-F (CF₃) | Stretch | 1100-1300 | Very Strong |

| C-N | Stretch | 1000-1250 | Medium |

Advanced hyphenated techniques for complex sample analysis (e.g., LC-NMR, GC-IR)

For the unambiguous identification and structural elucidation of this compound in complex mixtures, hyphenated techniques that couple a separation method with a spectroscopic detector are invaluable. asdlib.orgijpsjournal.comspringernature.comnih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique provides detailed structural information directly on the eluent from an HPLC separation. ijpsjournal.com After separation on an HPLC column, the peak corresponding to the compound of interest can be directed into an NMR flow cell. This allows for the acquisition of ¹H NMR, ¹³C NMR, and other NMR spectra, providing definitive structural confirmation without the need for prior isolation. This is particularly useful for identifying isomers or unknown impurities.

Gas Chromatography-Infrared Spectroscopy (GC-IR): In GC-IR, the effluent from a GC column is passed through a light pipe in an FTIR spectrometer. nih.gov This provides an infrared spectrum for each separated component as it elutes. GC-IR can be highly effective for distinguishing between isomers that may have similar mass spectra but different functional group arrangements, as it provides a "fingerprint" vibrational spectrum for the molecule in the gas phase.

These advanced techniques offer a level of analytical detail that is often unattainable with single-stage methods, making them essential for comprehensive research on this compound, especially in the context of metabolomics, impurity profiling, and reaction monitoring.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aspartic acid |

| Formic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-acetyl-L-Aspartic acid |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trifluoroacetic acid (TFA) |

Computational and Theoretical Investigations of 2 Trifluoroacetamido Butanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Profiles

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. DFT methods, such as those using the B3LYP functional, calculate the electronic structure based on the electron density, offering a balance of computational cost and accuracy. usm.my Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the use of experimental data. nih.gov

For 2-(Trifluoroacetamido)butanedioic acid, these calculations would identify the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles. A basis set, such as 6-311++G(d,p), would be used to describe the atomic orbitals. The resulting optimized geometry provides the foundation for all further calculations. By mapping the energy as a function of specific dihedral angles, a conformational energy profile can be generated, revealing the energy barriers between different rotational isomers (rotamers) and identifying the most stable forms. nih.govmdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C(carbonyl) | O(carbonyl) | - | 1.21 Å |

| Bond Length | N(amide) | H(amide) | - | 1.01 Å |

| Bond Length | C(alpha) | N(amide) | - | 1.46 Å |

| Bond Angle | C(alpha) | N(amide) | C(amide) | 122.5° |

| Bond Angle | O(carboxyl) | C(carboxyl) | O-H(carboxyl) | 124.0° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, and positive potential near the hydrogen atoms of the carboxyl and amide groups.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A small gap suggests the molecule is more reactive and polarizable. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit water molecules to mimic physiological conditions. nih.gov Over the course of the simulation (nanoseconds to microseconds), the trajectory of every atom is tracked. This data can be analyzed to understand how the molecule changes its shape (conformational analysis), revealing which conformations are most prevalent in solution. lumenlearning.comlibretexts.org Furthermore, MD simulations elucidate the nature of intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the molecule's carboxyl and amide groups and the surrounding water molecules, which is key to understanding its solubility and behavior in aqueous environments. acs.orgresearchgate.net

Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors) to Predict Binding Modes and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. biorxiv.orgmdpi.com

In a docking study of this compound, the molecule would be treated as a ligand and docked into the active site of a relevant biological target, for example, an enzyme for which aspartic acid is a substrate or inhibitor. The docking algorithm samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. nih.gov The results provide a detailed picture of the most likely binding mode, identifying key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the protein's active site. acs.orgresearchgate.net This information is critical for predicting whether the molecule could act as an inhibitor or substrate. researchgate.net

Table 3: Hypothetical Docking Results for this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Arg154, Ser233, Tyr88 |

| Hydrogen Bonds Formed | 3 |

Reaction Pathway Modeling and Transition State Characterization for Synthetic and Degradative Processes

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is particularly useful for understanding synthetic routes or predicting degradation pathways, such as the hydrolysis of the amide bond in this compound. nih.govmcmaster.ca

Using quantum chemical methods, the structures of reactants, products, and any intermediates can be calculated. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—can also be located and characterized. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. nih.gov For a process like amide hydrolysis, modeling can distinguish between different potential mechanisms (e.g., acid- or base-catalyzed) and identify the rate-determining step. acs.orguregina.ca This provides fundamental insights that are often difficult to obtain through experimental means alone. ic.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netnih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by comparing them to a reference compound. For a fluorinated molecule like this compound, predicting the ¹⁹F NMR chemical shift is particularly useful for structural assignment. bohrium.comrsc.orgrsc.org

Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. acs.org These calculations help in assigning specific vibrational modes, such as the characteristic stretches of C=O, N-H, and O-H bonds, to the experimentally observed absorption bands. researchgate.netacs.orgsemanticscholar.org Comparing the computed spectra with experimental data serves as a rigorous validation of the molecule's optimized geometry.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹⁹F NMR Chemical Shifts

| Atom Group | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biochemical and Enzymatic Interactions of 2 Trifluoroacetamido Butanedioic Acid in Vitro and Mechanistic Focus

Substrate, Inhibitor, or Allosteric Modulator Potential in Enzymatic Assays

Interaction with Succinate-Metabolizing Enzymes (e.g., Succinate (B1194679) Dehydrogenase)

2-(Trifluoroacetamido)butanedioic acid, as a structural analog of succinic acid, is anticipated to act as a competitive inhibitor of succinate-metabolizing enzymes, most notably succinate dehydrogenase (SDH). SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate (B1241708). slideshare.net Competitive inhibitors typically share a structural resemblance to the enzyme's natural substrate, allowing them to bind to the active site but not undergo the catalytic reaction. This binding event prevents the natural substrate from accessing the active site, thereby reducing the enzyme's activity. vedantu.com

A classic example of this type of inhibition is seen with malonate, another succinate analog, which is a potent competitive inhibitor of SDH. slideshare.netvedantu.comdoubtnut.com The structural similarity between malonate and succinate allows malonate to bind to the active site of SDH, but it cannot be dehydrogenated. vedantu.com Similarly, butanedioic acid mono (2,2-dimethylhydrazide) has been shown to be a competitive inhibitor of membrane-bound succinate dehydrogenase, with an apparent Ki of 20.2 millimolar. nih.gov

Given that this compound possesses the core butanedioic acid (succinic acid) structure, it is highly probable that it would also function as a competitive inhibitor of SDH. The trifluoroacetamido group at the 2-position would likely influence the binding affinity for the active site. The relative affinities of various dicarboxylates for both the reduced and oxidized forms of succinate dehydrogenase have been quantified, demonstrating the enzyme's sensitivity to the structure of the bound ligand. nih.gov The inhibitory effect of such a competitive inhibitor can typically be overcome by increasing the concentration of the natural substrate, succinate. vedantu.com

| Compound | Enzyme | Interaction Type | Anticipated Outcome |

|---|---|---|---|

| This compound | Succinate Dehydrogenase (SDH) | Competitive Inhibition | Reduction in the rate of succinate oxidation to fumarate. |

| Malonate | Succinate Dehydrogenase (SDH) | Competitive Inhibition | Blocks the citric acid cycle. doubtnut.com |

| Butanedioic acid mono (2,2-dimethylhydrazide) | Succinate Dehydrogenase (SDH) | Competitive Inhibition | Markedly inhibits enzyme activity. nih.gov |

Studies with Proteases and Amidases Relevant to Trifluoroacetamide (B147638) Groups

The trifluoroacetamide group in this compound introduces an amide bond. While amide bonds are the fundamental linkages in peptides and proteins, their susceptibility to enzymatic cleavage by proteases and amidases is highly dependent on the surrounding chemical structure. In the context of this specific molecule, the trifluoroacetamide group is expected to be relatively resistant to hydrolysis by common proteases.

Proteases typically recognize specific amino acid sequences and catalyze the hydrolysis of peptide bonds within those sequences. acs.org The trifluoroacetyl group is not a standard amino acid residue and is therefore unlikely to be recognized by most proteases. Furthermore, the trifluoroacetamide group is often used as an N-terminal protecting group in solid-phase peptide synthesis due to its stability under various conditions. google.comgoogle.com Its removal often requires specific chemical reagents, such as sodium borohydride (B1222165) in a mixed solvent system, rather than enzymatic cleavage. google.com